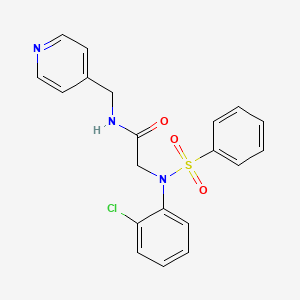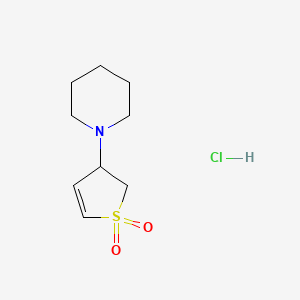
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
Overview
Description
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to modulate certain physiological processes, making it an important tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide involves the modulation of certain physiological processes by binding to specific receptors or enzymes. This compound has been shown to modulate the activity of ion channels, neurotransmitter release, and enzyme activity, among other processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the concentration used. This compound has been shown to modulate the activity of various ion channels, including calcium and potassium channels, as well as the release of neurotransmitters such as glutamate and GABA. This compound has also been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments is its ability to modulate specific physiological processes, making it a valuable tool for researchers in various fields. However, the use of this compound can also be limited by its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Future Directions
There are many potential future directions for the study of N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One possible direction is the development of new compounds based on the structure of this compound with improved selectivity and reduced toxicity. Another possible direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on specific physiological processes.
Scientific Research Applications
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been used in various scientific research applications, including studies on the regulation of ion channels, the modulation of neurotransmitter release, and the inhibition of certain enzymes. This compound has also been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-18-8-4-5-9-19(18)24(28(26,27)17-6-2-1-3-7-17)15-20(25)23-14-16-10-12-22-13-11-16/h1-13H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCUAHWXPZAQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B3929535.png)
![ethyl 4-{N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3929537.png)


![4-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929563.png)
![4-fluoro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3929566.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3929577.png)
![3-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3929585.png)
![3-iodo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929589.png)
![11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929592.png)
![1-(4-ethoxyphenyl)-3-{[4-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B3929596.png)
![11-(1,3-benzodioxol-5-yl)-7-benzoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929606.png)

